-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.
A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []
-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:
4-Fluoro-3-nitrobenzotrifluoride (FNBT) is an aromatic organic compound with the chemical formula C7H3F4NO2. It is a derivative of nitrobenzene, where a fluorine atom is introduced at the 4th position and a trifluoromethyl group (CF3) is attached at the 1st position (also denoted as alpha position) [, ]. FNBT finds application in scientific research primarily as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) analysis [].
FNBT possesses a benzene ring structure with several key features:
The exact mechanism of this derivatization reaction is not explicitly documented but likely involves nucleophilic substitution where the amine group displaces the fluorine atom.
Flammable;Acute Toxic;Irritant